molecular formula C8H14O2 B1434934 2-Cyclobutyl-2-methylpropanoic acid CAS No. 1603359-47-2

2-Cyclobutyl-2-methylpropanoic acid

Cat. No.: B1434934
CAS No.: 1603359-47-2
M. Wt: 142.2 g/mol
InChI Key: OTMDEPJUKQXJFO-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-methylpropanoic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid characterized by a cyclobutyl group and a methyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-methylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with methyl iodide in the presence of a strong base, followed by oxidation of the resulting intermediate to form the desired carboxylic acid. Another method involves the use of Grignard reagents to introduce the cyclobutyl and methyl groups onto a suitable precursor, followed by oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yields and purity of the final product. The specific details of these industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclobutyl-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methylpropanoic acid depends on its specific application. In chemical reactions, it acts as a typical carboxylic acid, participating in acid-base reactions, nucleophilic substitutions, and redox reactions. In biological systems, its mechanism of action would involve interactions with enzymes and other biomolecules, potentially affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Isobutyric acid:

    Cyclobutanecarboxylic acid: Similar in having a cyclobutyl group but differs in the position of the carboxylic acid group.

Uniqueness

2-Cyclobutyl-2-methylpropanoic acid is unique due to the presence of both a cyclobutyl group and a methyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-cyclobutyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,7(9)10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMDEPJUKQXJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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